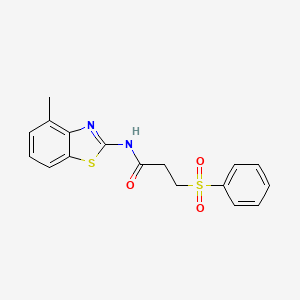

3-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of sulfonamide derivatives has been a topic of interest due to their potential biological activities. In the context of 3-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide, similar compounds have been synthesized and evaluated for various biological activities. For instance, N-(4-phenylthiazol-2-yl)benzenesulfonamides were synthesized and found to be high-affinity inhibitors of kynurenine 3-hydroxylase, with detailed structure-activity relationship (SAR) studies conducted to optimize their inhibitory effects . Similarly, N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives were synthesized and showed significant antidiabetic activity in a non-insulin-dependent diabetes mellitus rat model . These studies provide a foundation for understanding the synthesis of related compounds and their potential as therapeutic agents.

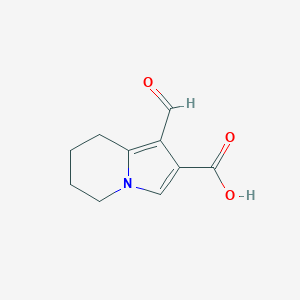

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide revealed π–π interactions and hydrogen-bonding interactions, forming a three-dimensional network . Another study on the crystal structure of a Schiff base sulfonamide showed the existence of enol-imine forms in both solid state and solution, which is important for photochromic and thermochromic characteristics . These findings suggest that the molecular structure of 3-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide would also be critical for its function and potential applications.

Chemical Reactions Analysis

The reactivity of sulfonamide derivatives can be inferred from studies on similar compounds. For example, Schiff base sulfonamides have been synthesized through the reaction of sulfamethoxazole with aldehydes, indicating the potential for various chemical modifications . The differences in conformation of N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides in crystal structures suggest that weak intermolecular interactions could influence the reactivity and biological activity in solution .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are closely related to their structure and biological activities. A series of N-[(benzo)thiazol-2-yl]-alkanamides demonstrated a range of biological activities, including psychotropic, anti-inflammatory, and cytotoxic effects, which were correlated with their structural characteristics and physicochemical parameters . The crystal structure of a related compound showed specific intermolecular interactions, such as hydrogen bonds and S⋯O contacts, which could affect solubility and stability .

Aplicaciones Científicas De Investigación

Antitumor Activity

A study demonstrated the synthesis of novel sulfonamide derivatives, including those related to the structure of 3-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide, which showed in vitro antitumor activity. One compound in particular exhibited significant activity against non-small cell lung cancer and melanoma cell lines (Sławiński & Brzozowski, 2006).

Antidiabetic Activity

Another research explored N-(benzothiazol-2-yl)benzenesulfonamide derivatives for their in vivo antidiabetic properties in a non-insulin-dependent diabetes mellitus rat model. Several compounds exhibited notable plasma glucose level reduction, with a focus on their potential as inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (Moreno-Díaz et al., 2008).

Synthesis of β-Substituted-α,β-Unsaturated Amides

Research by Katritzky et al. involved the synthesis of β-substituted-α,β-unsaturated amides, utilizing compounds structurally similar to 3-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide (Katritzky et al., 1993).

Psychotropic, Anti-inflammatory, and Cytotoxic Activity

A study synthesized new N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives and investigated their psychotropic, anti-inflammatory, and cytotoxic activity in vivo and in vitro. These compounds demonstrated significant sedative action, high anti-inflammatory activity, and selective cytotoxic effects concerning tumor cell lines (Zablotskaya et al., 2013).

Antimicrobial Activity

New derivatives of N-(naphthalen-1-yl)propanamide, structurally related to the compound , were synthesized and exhibited notable antimicrobial activities against various bacteria and fungi species (Evren et al., 2020).

Mecanismo De Acción

The benzenesulfonyl group is a common moiety in medicinal chemistry and is known to enhance the lipophilicity of compounds, which can improve their pharmacokinetic properties .

The propanamide group could potentially be involved in interactions with biological targets, as amide bonds can participate in hydrogen bonding .

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S2/c1-12-6-5-9-14-16(12)19-17(23-14)18-15(20)10-11-24(21,22)13-7-3-2-4-8-13/h2-9H,10-11H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWENCSNZTRYCRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-2,4-dioxo-7-propyl-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2511266.png)

![[4-(1,1,1-Trifluoropropan-2-yl)phenyl]methanol](/img/structure/B2511271.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2511272.png)

![Methyl 3-[(3-methoxynaphthalene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2511286.png)